1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone
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Overview
Description
1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a methyl group, along with an amino ethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Amino Ethanone Addition: The final step involves the addition of the amino ethanone moiety, which can be accomplished through nucleophilic substitution reactions using appropriate amino ethanone derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetyl-piperazin-1-yl)-2-amino-ethanone: Lacks the methyl group, which may affect its biological activity and chemical properties.
1-(4-Methyl-piperazin-1-yl)-2-amino-ethanone:
1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-propanone: Similar structure but with a propanone moiety instead of ethanone, which may influence its chemical behavior and
Properties
IUPAC Name |
1-(4-acetyl-2-methylpiperazin-1-yl)-2-aminoethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7-6-11(8(2)13)3-4-12(7)9(14)5-10/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMONCUEYRNCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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